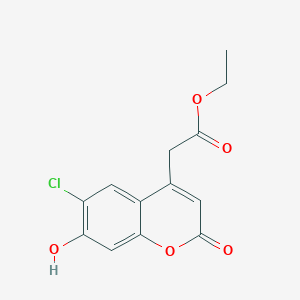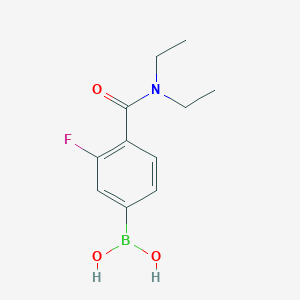
(4-(Diethylcarbamoyl)-3-fluorophenyl)boronic acid
描述
“(4-(Diethylcarbamoyl)-3-fluorophenyl)boronic acid” is a laboratory chemical with the CAS Number: 874289-14-2. It has a molecular weight of 239.05 and its IUPAC name is 4-[(diethylamino)carbonyl]-3-fluorophenylboronic acid . The compound is typically stored in an inert atmosphere at room temperature .
Molecular Structure Analysis
The molecular structure of “(4-(Diethylcarbamoyl)-3-fluorophenyl)boronic acid” is represented by the formula C11H15BFNO3 . The InChI code for this compound is 1S/C11H15BFNO3/c1-3-14(4-2)11(15)9-6-5-8(12(16)17)7-10(9)13/h5-7,16-17H,3-4H2,1-2H3 .
Chemical Reactions Analysis
Boronic acids, including “(4-(Diethylcarbamoyl)-3-fluorophenyl)boronic acid”, play a significant role in synthetic chemistry. They are involved in various transformations, including the Petasis reaction, C-N and C-O coupling (Chan-Lam coupling), Liebeskind-Srogl coupling, regioselective deuteration, and sulfonamide formation . Boronic acids are also investigated as reversible covalent inhibitors .
Physical And Chemical Properties Analysis
“(4-(Diethylcarbamoyl)-3-fluorophenyl)boronic acid” is a solid compound . It is typically stored in an inert atmosphere at room temperature .
科学研究应用
Suzuki-Miyaura Cross-Coupling Reactions
This compound is a boronic acid derivative, which is a critical component in Suzuki-Miyaura cross-coupling reactions. These reactions are pivotal in the synthesis of various organic compounds, including pharmaceuticals and polymers. The presence of the diethylcarbamoyl group may influence the reactivity and selectivity of the coupling process .
Sensing Applications
Boronic acids interact with diols and Lewis bases such as fluoride or cyanide anions, making them useful in sensing applications. They can be used in both homogeneous assays and heterogeneous detection systems. This particular derivative could be tailored for the detection of specific biological molecules or environmental analytes .
Biological Labelling
The diol interaction capability of boronic acids allows them to be used in biological labelling. They can attach to biomolecules containing diol groups, such as carbohydrates on the surface of cells, enabling visualization and tracking in biological research .
Protein Manipulation and Modification
Boronic acids can form reversible covalent bonds with proteins that have diol-containing side chains. This property is exploited in protein manipulation and modification techniques, which are essential for understanding protein function and developing therapeutic agents .
Separation Technologies
The compound’s ability to bind with diols can be utilized in separation technologies. For instance, it can be used in affinity chromatography to separate and purify glycoproteins and other diol-containing molecules from complex mixtures .
Development of Therapeutics
The interaction of boronic acids with biological molecules opens avenues for the development of therapeutics. They can act as enzyme inhibitors or be used in drug delivery systems, particularly for targeting cancer cells or managing diabetes .
Electrophoresis of Glycated Molecules
Boronic acids can be used to differentiate between glycated and non-glycated forms of proteins and nucleic acids. This derivative could be used in electrophoresis to analyze the extent of glycation, which is relevant in diabetes research .
Controlled Release Systems
Incorporating this boronic acid derivative into polymers can lead to the development of materials that respond to glucose levels. Such materials are promising for the controlled release of insulin, offering a potential advancement in diabetes management .
安全和危害
“(4-(Diethylcarbamoyl)-3-fluorophenyl)boronic acid” is classified as a skin irritant (Category 2, H315), an eye irritant (Category 2A, H319), and may cause respiratory irritation (Category 3, H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes . In case of contact, rinse thoroughly with plenty of water and consult a physician .
未来方向
The future directions for “(4-(Diethylcarbamoyl)-3-fluorophenyl)boronic acid” and other boronic acids include their increasing use in approved drugs, biochemical tools, and in the development of therapeutics . They are also being used for electrophoresis of glycated molecules, as building materials for microparticles for analytical methods, and in polymers for the controlled release of insulin .
属性
IUPAC Name |
[4-(diethylcarbamoyl)-3-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO3/c1-3-14(4-2)11(15)9-6-5-8(12(16)17)7-10(9)13/h5-7,16-17H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEVVMUOQIUNFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)N(CC)CC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660196 | |
| Record name | [4-(Diethylcarbamoyl)-3-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Diethylcarbamoyl)-3-fluorophenyl)boronic acid | |
CAS RN |
874289-14-2 | |
| Record name | [4-(Diethylcarbamoyl)-3-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-butyl 4-[2-(3-aminophenoxy)ethyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1387834.png)
![methyl 6-chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B1387837.png)
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4-diol](/img/structure/B1387838.png)
![1-[2-(Chloromethyl)-1,3-benzoxazol-7-yl]-1-ethanone](/img/structure/B1387842.png)
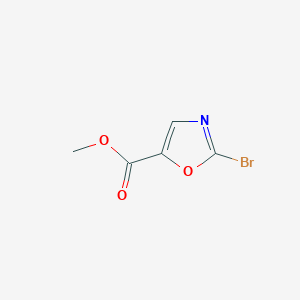

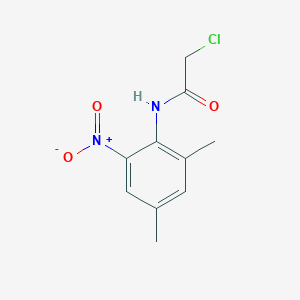
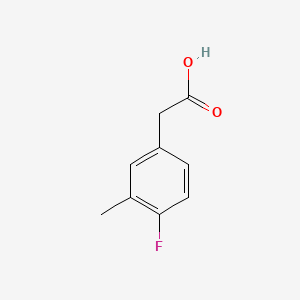

![[6-(benzyloxy)-1H-indol-1-yl]acetic acid](/img/structure/B1387851.png)
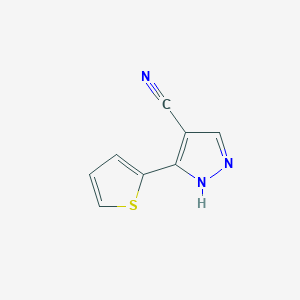
![methyl 4-(methylthio)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1387853.png)

